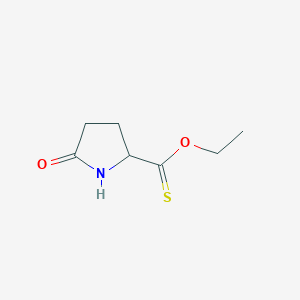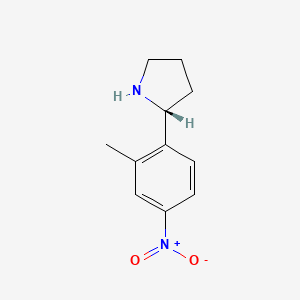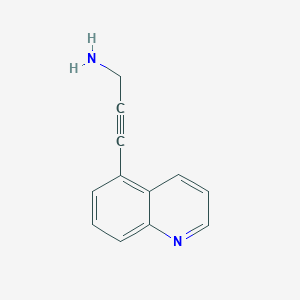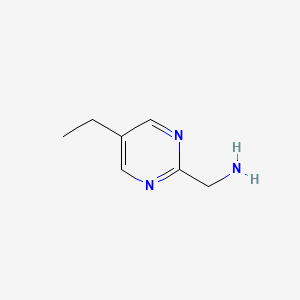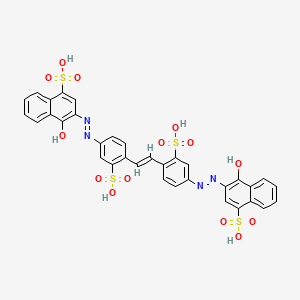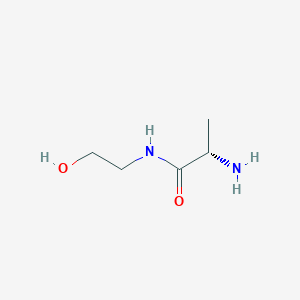
(2S)-2-amino-N-(2-hydroxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of propanamide, featuring an amino group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide typically involves the reaction of (2S)-2-aminopropanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is (2S)-2-amino-N-(2-carboxyethyl)propanamide.
Reduction: The major product is (2S)-2-amino-N-(2-hydroxyethyl)propylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-(2-hydroxyethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can act as a precursor for the synthesis of biologically active molecules, such as amino acids and peptides.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also participate in metabolic pathways, where it is converted into other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(2-hydroxyethyl)-2-[(4-methylbenzene)sulfonamido]propanamide
- (2S)-2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- (2S)-2-amino-2-cyclopropyl-N-hexyl-N-(2-hydroxyethyl)propanamide
Uniqueness
(2S)-2-amino-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
CAS No. |
61275-23-8 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
ZNWKPJXSJRJYFO-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCO)N |
Canonical SMILES |
CC(C(=O)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


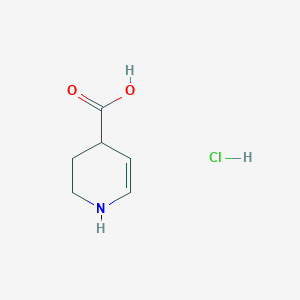
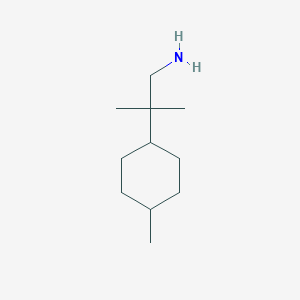
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
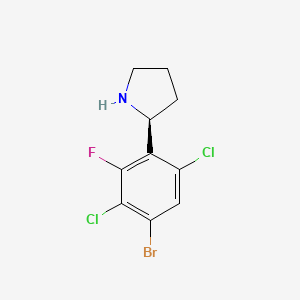
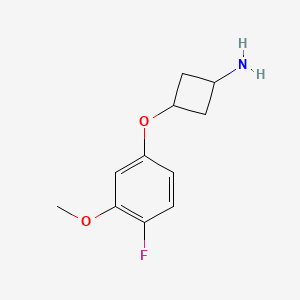
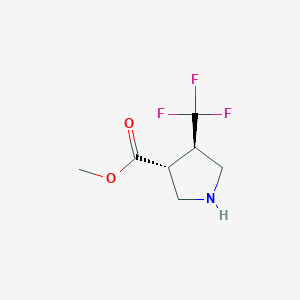
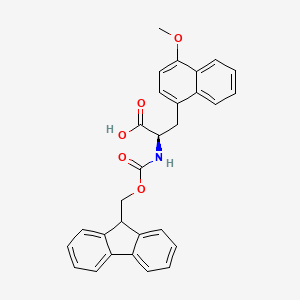
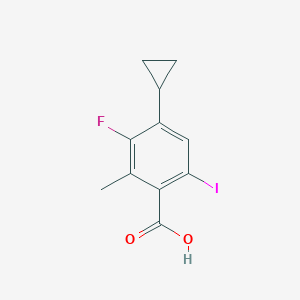
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
